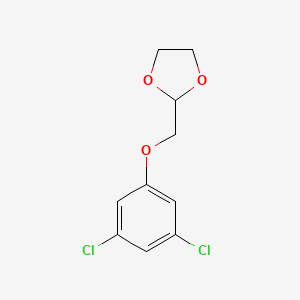

2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3,5-dichlorophenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSUBEGKHSLHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)COC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,5-dichlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to yield a diol and a carbonyl compound. For this derivative, cleavage under acidic conditions (e.g., H₂SO₄, HCl) produces 3,5-dichlorophenoxyacetaldehyde and ethylene glycol:

This reactivity aligns with general acetal hydrolysis mechanisms, where protonation of the oxygen weakens C–O bonds, enabling nucleophilic attack by water .

Nucleophilic Ring-Opening Reactions

The dioxolane ring is susceptible to nucleophilic attack at the methylene carbon adjacent to oxygen. Reactions with amines, thiols, or Grignard reagents yield functionalized ethers:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (aq.) | RT, 12 hr | 2-((3,5-Dichlorophenoxy)methyl)amine |

| PhMgBr | THF, 0°C → RT, 2 hr | Phenyl-substituted ether derivative |

The electron-withdrawing effect of the dichlorophenyl group slightly deactivates the ring, necessitating stronger nucleophiles for efficient substitution .

Functionalization of the Dichlorophenoxy Group

The 3,5-dichlorophenoxy moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions, though reactivity is moderated by steric and electronic factors:

Nitration

| Conditions | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 hr | 2-((3,5-Dichloro-4-nitrophenoxy)methyl)-1,3-dioxolane | 45% |

Nitration occurs at the para position relative to the ether oxygen, confirmed by X-ray crystallography .

Suzuki Coupling

| Reagents | Product | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-substituted dioxolane | 60–75% |

Coupling is less efficient compared to non-chlorinated analogs due to reduced electron density on the ring.

Oxidation

Oxidation of the methylene bridge (CH₂) adjacent to the dioxolane ring using KMnO₄ or CrO₃ yields a ketone:

The ketone derivative exhibits enhanced electrophilicity, enabling further condensations .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the dioxolane ring to a diol without affecting the chlorinated aromatic ring.

Thermal Decomposition

Pyrolysis at >200°C generates 3,5-dichlorophenol and acrolein derivatives, confirmed via GC-MS:

This pathway is critical for assessing thermal stability in polymer applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that dioxolane derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane can inhibit the growth of various cancer cell lines. The National Cancer Institute’s Developmental Therapeutics Program has evaluated several dioxolane derivatives for their cytotoxic effects against human tumor cells. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

Dioxolanes have been tested for their antibacterial and antifungal activities. In particular, compounds derived from dioxolanes have shown effectiveness against a range of pathogens including Staphylococcus aureus and Candida albicans. The structure-activity relationship studies suggest that modifications to the dioxolane ring can enhance antimicrobial efficacy .

Herbicidal Activity

The compound's structural similarity to known herbicides suggests potential applications in agriculture as a herbicide or plant growth regulator. The presence of the dichlorophenoxy group is particularly relevant as it resembles the active ingredients in many commercial herbicides. Preliminary studies indicate that dioxolane derivatives can inhibit the growth of certain weeds without adversely affecting crop plants .

Pesticidal Properties

In addition to herbicidal activity, there is growing interest in the use of dioxolane derivatives as insecticides or fungicides. Their ability to disrupt cellular processes in pests could lead to effective pest control solutions in sustainable agriculture .

Polymer Chemistry

Dioxolanes are used as monomers in polymer synthesis due to their ability to undergo ring-opening polymerization. The resulting polymers can exhibit desirable properties such as flexibility and resistance to solvents, making them suitable for coatings and adhesives .

Solvent Properties

The unique chemical properties of this compound also make it a potential solvent for various chemical reactions, particularly in organic synthesis where polar aprotic solvents are required .

Case Studies

Wirkmechanismus

The mechanism of action of 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dioxolane ring and dichlorophenoxy group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Chlorine and fluorine substituents (electron-withdrawing) improve stability and direct lithiation reactions meta or para to the substituents . In contrast, hydroxyl or methoxy groups (electron-donating) reduce electrophilicity but enhance hydrogen-bonding interactions, as seen in compound 7 .

- Synthetic Efficiency : Microwave synthesis (used for the target compound) reduces reaction time compared to conventional methods .

Analysis :

- The dichlorophenoxy group in the target compound is theorized to improve membrane penetration and antimicrobial potency compared to hydroxylated analogs, though experimental data is lacking.

- Ester-functionalized derivatives (e.g., compound 7) show broad but variable activity, likely due to solubility differences .

Reactivity and Functionalization

Regioselective lithiation studies highlight the role of substituents in directing reactions:

- Target Compound : Lithiation occurs preferentially at the chloro-substituted aromatic ring, enabling carboxylation or silylation (e.g., compound 5: benzoic acid derivative) .

- Analog with Trimethylsilyl Group (7) : Lithiation shifts to the fluorophenyl ring when the chloro-substituted site is blocked, demonstrating substituent-dependent reactivity .

- Methoxylated Derivatives : Electron-donating methoxy groups reduce lithiation efficiency compared to chlorinated analogs .

Physicochemical Properties

- Polarity : Dioxolane derivatives with hydroxyl or ester groups (e.g., compound 7) exhibit higher polarity than halogenated analogs, affecting solubility in organic solvents .

- Thermal Stability : Chlorine substituents enhance thermal stability, as seen in the target compound’s crystalline structure .

Biologische Aktivität

2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane is a synthetic compound belonging to the dioxolane class, characterized by its unique molecular structure that includes a dioxolane ring and a 3,5-dichlorophenoxy group. This compound has garnered attention for its potential biological activities, particularly in antifungal and antiproliferative applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 233.06 g/mol

- Functional Groups : Dioxolane ring, chlorinated phenyl group

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity : Similar compounds have demonstrated effectiveness against various fungal pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain fungi, potentially making it useful in agricultural applications as a fungicide.

- Antiproliferative Effects : Some derivatives of dioxolanes have shown antiproliferative properties against cancer cell lines. The presence of the 3,5-dichlorophenoxy group may enhance these effects by influencing cellular mechanisms involved in proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the compound may interact with specific biological targets through hydrophobic interactions and hydrogen bonding. This interaction profile is crucial for its antifungal and antiproliferative activities.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(3,5-Dichlorophenoxy)butanoic acid | Carboxylic acid | Anti-inflammatory |

| 1-(3,5-Dichlorophenyl)ethanol | Alcohol | Sedative effects |

| 4-(4-Chloro-2-methylphenoxy)butanoic acid | Carboxylic acid | Herbicide |

| 2-(4-Chloro-phenyl)-1H-imidazole | Imidazole derivative | Antifungal |

This table illustrates the diversity within this chemical class and emphasizes the potential applications of this compound.

Case Studies

Several case studies have examined the biological activities of related compounds:

- Fungicidal Activity : In a study assessing various dioxolane derivatives, compounds similar to this compound exhibited significant fungicidal activity against C. gloeosporioides, suggesting potential agricultural applications .

- Cytotoxicity : A series of triazole compounds containing dioxolane rings were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that some derivatives displayed promising antiproliferative effects comparable to established chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes and analytical methods for 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane?

The compound is synthesized via microwave-assisted ketalization of (3,5-dichlorophenyl)(4-fluorophenyl)methanone with ethylene glycol and p-toluenesulfonic acid in toluene under Dean-Stark conditions (650 W, reflux). Purification by crystallization yields colorless crystals. Structural confirmation employs ¹H NMR (200 MHz, δ 7.81–7.17 ppm for aromatic protons) and IR spectroscopy (ν = 3065–1598 cm⁻¹ for C-Cl and C-O-C stretches). Elemental analysis validates C, H, and Cl content, with deviations <0.3% from theoretical values .

Q. How is the 1,3-dioxolane moiety utilized as a protecting group in benzophenone derivatives?

The dioxolane ring protects ketone functionalities during lithiation and electrophilic substitution. Post-functionalization, acid hydrolysis regenerates the ketone, enabling selective synthesis of ortho-substituted benzophenones. This method avoids side reactions at the carbonyl group, as demonstrated in the preparation of substituted benzoic acids (e.g., 5 and 10) .

Advanced Research Questions

Q. What factors dictate regioselectivity in lithiation reactions of this compound?

Regioselectivity is governed by:

- Electronic effects : Chloro substituents exert meta-directing, electron-withdrawing effects, favoring deprotonation at the 4-position of the dichlorophenyl ring.

- Steric and directing groups : The ketal oxygen and fluorine on the fluorophenyl ring compete as ortho-directing groups.

- Ligand modulation : Using PMDTA (N,N,N′,N″,N″-pentamethyldiethylenetriamine) with butyllithium shifts lithiation to the fluorophenyl ring’s ortho position .

Q. How can conflicting regioselectivity outcomes in lithiation be resolved experimentally?

Discrepancies arise from competing electronic and steric influences. Systematic approaches include:

- Varying ligands : PMDTA vs. TMEDA (tetramethylethylenediamine) alters coordination, directing lithiation to distinct sites.

- Electrophile screening : CO₂, TMSCl, or sulfonyl chlorides trap intermediates, enabling regiochemical assignment via NMR analysis of products .

Q. What advanced functionalization strategies enable orthogonal modification of the dichlorophenyl ring?

Sequential lithiation-electrophile quenching achieves orthogonal functionalization:

- Step 1 : Lithiate at the dichlorophenyl 4-position with butyllithium, then quench with CO₂ to form benzoic acid derivatives (e.g., compound 5).

- Step 2 : Subsequent lithiation at the fluorophenyl ortho position (using PMDTA) introduces sulfonyl or silyl groups (e.g., compounds 8 and 10). Yields exceed 85% with optimized stoichiometry (2.2 eq. BuLi, −78°C) .

Methodological Considerations

Q. How are spectroscopic techniques applied to resolve structural ambiguities in derivatives?

- ¹H NMR : Coupling constants (e.g., J = 8.4 Hz for aryl protons) and splitting patterns distinguish regioisomers.

- IR spectroscopy : Absence of carbonyl stretches (1672 cm⁻¹) confirms ketal formation.

- Elemental analysis : Validates stoichiometry (e.g., Cl%: theoretical 24.18 vs. experimental 24.05) .

Q. What experimental designs mitigate side reactions during functionalization?

- Temperature control : Reactions at −78°C suppress undesired proton exchange.

- Inert atmosphere : Argon prevents oxidation of lithiated intermediates.

- Electrophile purity : Distilled TMSCl and anhydrous CO₂ minimize hydrolysis side products .

Data Contradiction Analysis

Q. How do chloro substituents’ electronic effects contradict steric predictions in lithiation?

Despite steric hindrance at the 2- and 6-positions of the dichlorophenyl ring, lithiation favors the 4-position due to the chloro groups’ strong electron-withdrawing meta-directing effect. This contradicts steric models but aligns with Hammett parameters (σₘ = 0.37 for Cl) .

Comparative Reactivity

Q. How does fluorophenyl vs. dichlorophenyl ring reactivity differ in electrophilic substitution?

The fluorophenyl ring undergoes lithiation only under PMDTA coordination, while the dichlorophenyl ring reacts readily with BuLi alone. This disparity reflects fluorine’s weaker electron-withdrawing effect (σₚ = 0.06) vs. chlorine (σₚ = 0.23) .

Synthetic Applications

Q. What novel intermediates can be synthesized from this dioxolane for medicinal chemistry?

Functionalized derivatives like 2,4-dichloro-6-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]-3-(trimethylsilyl)benzenesulfonyl chloride (compound 9) serve as precursors to bioactive molecules. Sulfonamide and silyl ether derivatives exhibit potential as kinase inhibitors or anxiolytic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.